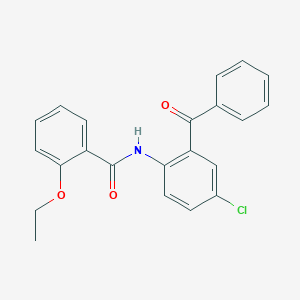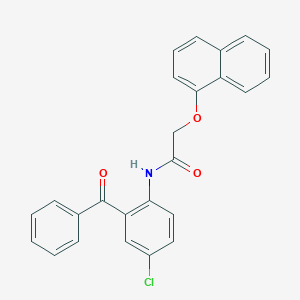
2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide, also known as DBHMB, is a chemical compound that has been extensively studied for its potential in various scientific research applications. DBHMB is a benzamide derivative that has two bromine atoms and a hydroxy methyl group attached to its phenyl ring. This chemical compound has shown promising results in various research studies, making it a subject of interest in the scientific community.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide is not yet fully understood. However, studies have shown that 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide can induce DNA damage and inhibit the activity of various enzymes involved in DNA repair, which may contribute to its anticancer effects. 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide also has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide. One potential direction is to investigate the potential of 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another potential direction is to investigate the mechanisms of action of 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide in more detail, including its effects on various signaling pathways and cellular processes. Additionally, further research is needed to investigate the potential toxicity of 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide involves the reaction of 2,5-dibromo-3-nitrobenzoic acid with 2-amino-5-methylphenol in the presence of a suitable base. The reaction results in the formation of 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide has been studied for its potential in various scientific research applications, including its use as an antioxidant, anticancer agent, and anti-inflammatory agent. Studies have shown that 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide has a significant effect on the inhibition of cancer cell growth and proliferation. 2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide has also been shown to have potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propiedades
Fórmula molecular |
C14H11Br2NO2 |
|---|---|
Peso molecular |
385.05 g/mol |
Nombre IUPAC |
2,5-dibromo-N-(2-hydroxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Br2NO2/c1-8-2-5-13(18)12(6-8)17-14(19)10-7-9(15)3-4-11(10)16/h2-7,18H,1H3,(H,17,19) |
Clave InChI |
KWKABTWIOIKZLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290534.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)